(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridin-2-ylmethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-2-ylmethyl halide reacts with the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The pyridin-2-ylmethyl group may facilitate binding to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
- (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Uniqueness
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and substitution pattern. The (2R) configuration and the position of the pyridin-2-ylmethyl group confer distinct chemical and biological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C11H15ClN2O2 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);1H/t11-;/m1./s1 |
InChI Key |
NWHBCDDPVQWYCX-RFVHGSKJSA-N |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
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